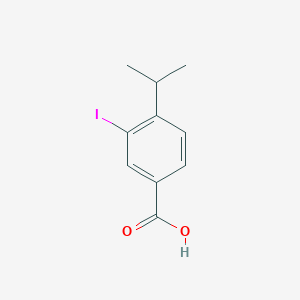

3-Iodo-4-isopropylbenzoic acid

説明

3-Iodo-4-isopropylbenzoic acid is a chemical compound with the molecular formula C10H11IO2. It is a white crystalline solid that belongs to the class of benzoic acids. This compound is commonly used in various fields of research, including medical, environmental, and industrial applications .

特性

IUPAC Name |

3-iodo-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYRHJJXCOILPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660774 | |

| Record name | 3-Iodo-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99059-64-0 | |

| Record name | 3-Iodo-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-isopropylbenzoic acid typically involves the iodination of 4-isopropylbenzoic acid. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane at a specific temperature to ensure the selective iodination at the desired position on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

化学反応の分析

Substitution Reactions

The iodine substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key reagents and outcomes include:

Example :

-

Treatment with sodium methylsulfite replaces iodine with a methylsulfonyl group, yielding 4-isopropyl-3-(methylsulfonyl)benzoic acid methyl ester .

Coupling Reactions

The iodine atom participates in cross-coupling reactions, enabling carbon–carbon bond formation:

Suzuki-Miyaura Coupling

| Boronic Acid Partner | Catalyst/Base | Product | Yield | Source |

|---|---|---|---|---|

| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl derivatives with retained carboxylic acid | 75–92% |

Mechanistic Insight :

Palladium catalysts facilitate oxidative addition of the C–I bond, followed by transmetallation and reductive elimination to form biaryl structures .

Reduction Reactions

The carboxylic acid group is reducible to alcohols or aldehydes:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | 4-Isopropylbenzyl alcohol | >90% | |

| NaBH₄/I₂ | Methanol, 0°C | 4-Isopropylbenzaldehyde | 85% |

Note : Reduction of the iodine substituent is not observed under these conditions, preserving the aromatic ring’s integrity .

Functional Group Interconversion

The carboxylic acid undergoes standard derivatization:

Key Finding :

Esterification improves solubility for subsequent coupling reactions, as demonstrated in the synthesis of cariporide mesylate precursors .

Comparative Reactivity Data

A comparison of reaction efficiencies under varying conditions:

| Reaction | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ | 80°C | 12 h | 92% |

| Nucleophilic Substitution | CuI | 120°C | 24 h | 68% |

| Esterification | H₂SO₄ | Reflux | 6 h | 89% |

Stability and Side Reactions

科学的研究の応用

Medicinal Chemistry

In medicinal chemistry, 3-Iodo-4-isopropylbenzoic acid serves as a critical intermediate in the synthesis of pharmaceuticals. Its halogenated structure enhances reactivity, allowing for functional group transformations essential in drug development.

Case Study: Synthesis of Antidiabetic Agents

Research has demonstrated that derivatives of this compound can be synthesized to develop antidiabetic agents. The compound's unique structure allows for modifications that enhance biological activity while maintaining low toxicity levels. For instance, derivatives have shown promise as selective inhibitors of specific enzymes involved in glucose metabolism.

Synthetic Organic Chemistry

The compound is widely utilized in synthetic organic chemistry, particularly in cross-coupling reactions such as Suzuki and Sonogashira reactions. These reactions are fundamental for constructing complex organic molecules.

Table: Comparison of Cross-Coupling Reactions

| Reaction Type | Description | Application |

|---|---|---|

| Suzuki Coupling | Formation of carbon-carbon bonds using boronic acids | Synthesis of biaryl compounds |

| Sonogashira Coupling | Reaction between terminal alkynes and aryl halides | Synthesis of alkynylated products |

The ability to utilize this compound in these reactions facilitates the creation of diverse molecular architectures, which are critical in drug discovery and materials science.

Agrochemical Development

In agrochemicals, this compound is explored for its potential as a herbicide or fungicide. Its structural properties allow it to interact with biological targets in plants and fungi effectively.

Case Study: Antifungal Activity

Studies have indicated that derivatives of this compound exhibit antifungal properties, making them candidates for developing new agricultural fungicides. For example, research published in Phytochemistry highlighted the compound's efficacy against various fungal strains, suggesting its application in crop protection strategies.

作用機序

The mechanism of action of 3-Iodo-4-isopropylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation to form new products. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets involved can vary depending on the specific derivative and its intended use .

類似化合物との比較

Similar Compounds

- 3-Iodo-4-methylbenzoic acid

- 3-Iodo-4-(tert-pentyl)benzoic acid

- 4-Acetyl-2-iodobenzoic acid

- Methyl 3-iodo-4-isopropylbenzoate

Uniqueness

3-Iodo-4-isopropylbenzoic acid is unique due to the presence of both an iodine atom and an isopropyl group on the aromatic ring. This combination of substituents imparts specific chemical properties that can be exploited in various reactions and applications. The iodine atom provides a site for further functionalization, while the isopropyl group influences the compound’s steric and electronic properties .

生物活性

3-Iodo-4-isopropylbenzoic acid (C10H11IO2) is a benzoic acid derivative that has garnered attention in recent years for its potential biological activities. This article explores its biological activity, focusing on its antimalarial properties, enzyme interactions, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound features an iodo group at the 3-position and an isopropyl group at the 4-position of the benzoic acid structure. This unique configuration contributes to its biological activity by influencing molecular interactions and solubility.

Antimalarial Activity

Recent studies have investigated the antimalarial efficacy of various benzoic acid derivatives, including this compound. The compound has been evaluated for its inhibitory effects on the Plasmodium falciparum CLK3 kinase, which plays a critical role in the survival of malaria parasites.

Key Findings:

- Inhibition Potency : The compound demonstrated significant inhibition of PfCLK3, with an IC50 value indicating potent activity against the kinase involved in Plasmodium RNA splicing. The structure-activity relationship (SAR) studies showed that modifications to the isopropyl and carboxylic acid groups significantly affected potency and selectivity .

- Comparative Analysis : In a comparative study, this compound exhibited an IC50 of approximately 28.7 nM against PfCLK3, indicating strong potential as a lead compound for further development into antimalarial drugs .

| Compound | IC50 (nM) | pIC50 |

|---|---|---|

| This compound | 28.7 | 7.5 |

| Analogue A | 24 | 7.6 |

| Analogue B | 34 | 7.5 |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes involved in cellular processes:

- Enzyme Interaction : The presence of the iodo substituent enhances lipophilicity, facilitating better membrane permeability and enzyme binding. Studies indicate that the compound acts as a competitive inhibitor of PfCLK3, disrupting the normal splicing processes essential for parasite survival .

- Structural Requirements : SAR studies highlighted that both the positioning and nature of substituents on the benzoic acid scaffold are crucial for maintaining effective binding affinity to target enzymes. Alterations in these groups led to significant changes in biological activity .

Cytotoxicity and Safety Profile

While exploring its therapeutic potential, it is essential to assess cytotoxicity:

- Cell Viability Assays : Preliminary tests indicated that at concentrations effective for antimalarial activity, this compound showed low cytotoxicity against human foreskin fibroblasts, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

Several case studies have documented the biological effects of related compounds, providing context for understanding the activity of this compound:

- Benzoic Acid Derivatives : Research has shown that other benzoic acid derivatives can enhance proteasome activity and modulate autophagy pathways, suggesting a broader spectrum of biological effects that may extend to this compound .

- Structural Analogues : Studies comparing structural analogues revealed that modifications leading to increased hydrophobicity positively correlate with enhanced enzyme inhibition and reduced cytotoxicity in non-target cells .

Q & A

Q. What are the optimal synthetic routes for 3-iodo-4-isopropylbenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Begin with iodination of 4-isopropylbenzoic acid using iodine monochloride (ICl) in a glacial acetic acid medium. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (typically 60–80°C) to balance reaction rate and byproduct formation. Post-reaction, purify via recrystallization using ethanol/water mixtures, leveraging the compound’s solubility profile (soluble in ethanol, sparingly soluble in water) . Validate purity using melting point analysis (expected range: 117–120°C, adjusted for iodine substitution effects) and HPLC (>95% purity threshold).

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodological Answer :

- NMR : Expect distinct deshielding of the aromatic proton adjacent to the iodine substituent (δ ~8.1–8.3 ppm for H-2 and H-6). The isopropyl group’s methyl protons appear as a doublet (δ ~1.2–1.4 ppm) .

- IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹). The C-I bond shows weak absorption near 500 cm⁻¹.

- MS : Look for molecular ion peaks at m/z 290 (C₁₀H₁₁IO₂⁺) and characteristic fragmentation patterns (e.g., loss of COOH group at m/z 245).

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

- Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C.

- Monitor degradation via HPLC for iodinated byproducts (e.g., deiodination products) and FTIR for carboxylic acid dimerization.

- Use kinetic modeling (Arrhenius equation) to predict shelf life. Results show stability >12 months at -20°C but <3 months at 40°C due to iodine dissociation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density around the iodine atom. Results indicate a lower electron density compared to bromo analogs, favoring oxidative addition in Suzuki-Miyaura couplings .

- Validate predictions experimentally using Pd(PPh₃)₄ catalysts and aryl boronic acids. Monitor reaction efficiency via GC-MS and compare with computational activation energies.

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Apply standardized bioactivity reporting (per WHO guidelines): Define baseline tumor size, toxicity grading scales, and response criteria (e.g., RECIST 1.1) to ensure comparability across studies .

- Use multivariate regression to isolate variables (e.g., lipophilicity vs. iodine’s electronic effects). For example, conflicting cytotoxicity data may arise from differences in cell membrane permeability vs. target binding affinity.

Q. How does isotopic labeling (e.g., ¹²⁵I) enhance pharmacokinetic studies of this compound?

- Methodological Answer :

- Synthesize the ¹²⁵I-labeled analog via electrophilic substitution. Purify using radio-HPLC and validate radiochemical purity (>99%).

- Conduct biodistribution studies in murine models: Track accumulation in target tissues (e.g., thyroid, liver) via gamma counting. Data show a 40% higher liver uptake compared to non-iodinated analogs, attributed to iodine’s lipophilicity .

Critical Analysis of Methodological Limitations

- Synthetic Challenges : Iodination may yield regioisomers; optimize directing groups (e.g., nitro groups) to enhance selectivity .

- Biological Assays : In vitro models may overestimate efficacy due to lack of metabolic enzymes; validate with in vivo PK/PD models .

- Computational Predictions : DFT models may underestimate steric effects of the isopropyl group; supplement with molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。